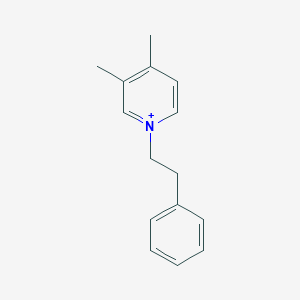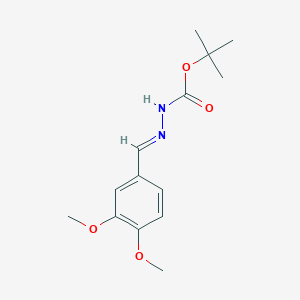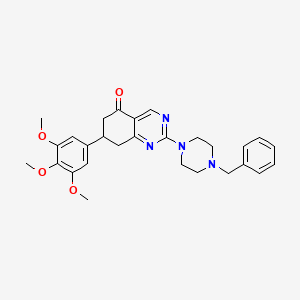
3,4-Dimethyl-1-(2-phenylethyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-(2-phenylethyl)pyridinium is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and industrial chemistry. The unique structure of this compound, which includes a pyridinium ring substituted with methyl groups and a phenylethyl group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dimethylpyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
3,4-Dimethyl-1-(2-phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Hydroxide ions in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridinium derivatives.
Substitution: Hydroxylated or aminated pyridinium compounds.
科学研究应用
3,4-Dimethyl-1-(2-phenylethyl)pyridinium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-Methyl-3-phenylpyridinium: Similar structure but lacks the additional methyl groups on the pyridinium ring.
4-Methyl-1-phenylethylpyridinium: Similar structure but with different substitution patterns on the pyridinium ring.
1-(2-Phenylethyl)pyridinium: Lacks the methyl groups on the pyridinium ring.
Uniqueness
3,4-Dimethyl-1-(2-phenylethyl)pyridinium is unique due to the presence of both methyl and phenylethyl substituents on the pyridinium ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
属性
分子式 |
C15H18N+ |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C15H18N/c1-13-8-10-16(12-14(13)2)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3/q+1 |
InChI 键 |
ATQMMNJOTLBBJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=[N+](C=C1)CCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15017340.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)


![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
![5-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B15017383.png)
![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
![2-bromo-6-[(Z)-(2-{4-(morpholin-4-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017397.png)
![3-methyl-N-{4-[(2-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B15017399.png)
